molecular formula C22H24FN7O B1211827 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(5-fluoro-1-benzotriazolyl)-1-piperidinyl]acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(5-fluoro-1-benzotriazolyl)-1-piperidinyl]acetamide

Cat. No.: B1211827
M. Wt: 421.5 g/mol
InChI Key: RHRRFEFAZRRSAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(5-fluoro-1-benzotriazolyl)-1-piperidinyl]acetamide is an amino acid amide.

Scientific Research Applications

ACAT Inhibitor for Treating Diseases

N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-[4-(5-fluoro-1-benzotriazolyl)-1-piperidinyl]acetamide has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This compound, named K-604, exhibits selectivity for human ACAT-1 over ACAT-2 and has potential therapeutic applications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Melanin Concentrating Hormone Receptor 1 Antagonists

This compound is part of a novel series of 2-heteroaryl substituted benzimidazole derivatives that have been synthesized and evaluated as Melanin Concentrating Hormone Receptor 1 (MCH-R1) antagonists. These antagonists, particularly the 2-[2-(pyridin-3-yl)ethyl] analog, show potent MCH-R1 binding activity, indicating potential applications in conditions related to this receptor (Lim et al., 2013).

Neuroleptic Activity

A compound structurally related to this compound has been synthesized and evaluated for neuroleptic activities. It was found to have potent neuroleptic activity with less liability to extrapyramidal side effects, suggesting its potential in the treatment of neurological disorders (Sato et al., 1978).

Properties

Molecular Formula

C22H24FN7O

Molecular Weight

421.5 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(5-fluorobenzotriazol-1-yl)piperidin-1-yl]acetamide

InChI

InChI=1S/C22H24FN7O/c23-15-5-6-20-19(13-15)27-28-30(20)16-8-11-29(12-9-16)14-22(31)24-10-7-21-25-17-3-1-2-4-18(17)26-21/h1-6,13,16H,7-12,14H2,(H,24,31)(H,25,26)

InChI Key

RHRRFEFAZRRSAC-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)F)N=N2)CC(=O)NCCC4=NC5=CC=CC=C5N4

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)F)N=N2)CC(=O)NCCC4=NC5=CC=CC=C5N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(5-fluoro-1-benzotriazolyl)-1-piperidinyl]acetamide
Reactant of Route 2
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N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(5-fluoro-1-benzotriazolyl)-1-piperidinyl]acetamide
Reactant of Route 3
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(5-fluoro-1-benzotriazolyl)-1-piperidinyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(5-fluoro-1-benzotriazolyl)-1-piperidinyl]acetamide
Reactant of Route 5
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(5-fluoro-1-benzotriazolyl)-1-piperidinyl]acetamide
Reactant of Route 6
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(5-fluoro-1-benzotriazolyl)-1-piperidinyl]acetamide

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